molecular formula C17H14N6OS B11533474 2-({5-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(pyridin-2-YL)acetamide

2-({5-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(pyridin-2-YL)acetamide

Cat. No.: B11533474
M. Wt: 350.4 g/mol
InChI Key: VTPYEFFSPRSQIW-UHFFFAOYSA-N
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Description

2-({5-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(pyridin-2-YL)acetamide is a complex organic compound that belongs to the class of triazinoindole derivatives This compound is characterized by its unique structure, which includes a triazinoindole core linked to a pyridine ring via a sulfanylacetamide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(pyridin-2-YL)acetamide typically involves multiple steps. One common method starts with the preparation of the triazinoindole core, which is achieved through the cyclization of appropriate precursors under controlled conditions. The sulfanylacetamide bridge is then introduced via nucleophilic substitution reactions, often using thiol-containing reagents. The final step involves the coupling of the pyridine ring to the intermediate product, typically through amide bond formation using reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-({5-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(pyridin-2-YL)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the triazinoindole core or the pyridine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine ring or the triazinoindole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the pyridine ring or the triazinoindole core.

Scientific Research Applications

2-({5-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(pyridin-2-YL)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-({5-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(pyridin-2-YL)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-({5-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(pyridin-2-YL)acetamide can be compared with other triazinoindole derivatives, such as:

These compounds share a similar triazinoindole core but differ in their substituents, leading to variations in their chemical properties and biological activities

Properties

Molecular Formula

C17H14N6OS

Molecular Weight

350.4 g/mol

IUPAC Name

2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-pyridin-2-ylacetamide

InChI

InChI=1S/C17H14N6OS/c1-23-12-7-3-2-6-11(12)15-16(23)20-17(22-21-15)25-10-14(24)19-13-8-4-5-9-18-13/h2-9H,10H2,1H3,(H,18,19,24)

InChI Key

VTPYEFFSPRSQIW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=CC=CC=N4

Origin of Product

United States

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